Bis(4-nitrobenzyl) malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229411. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

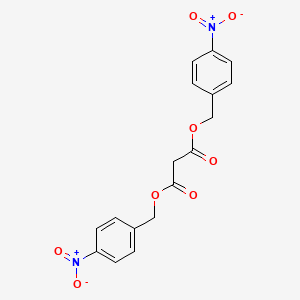

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis[(4-nitrophenyl)methyl] propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O8/c20-16(26-10-12-1-5-14(6-2-12)18(22)23)9-17(21)27-11-13-3-7-15(8-4-13)19(24)25/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVOYZBIDZCDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310630 | |

| Record name | Bis(4-nitrobenzyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67245-85-6 | |

| Record name | 67245-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic Acid Bis(4-nitrobenzyl) Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-nitrobenzyl) malonate

CAS Number: 67245-85-6

This technical guide provides a comprehensive overview of Bis(4-nitrobenzyl) malonate, a key organic compound for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details a probable synthesis pathway with a comprehensive experimental protocol, and discusses its potential applications in organic synthesis and medicinal chemistry.

Compound Data

This compound, also known as malonic acid bis(4-nitrobenzyl) ester, is a diester derivative of malonic acid.[1] The presence of two 4-nitrobenzyl groups significantly influences its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 67245-85-6 | [1] |

| Synonyms | Malonic acid bis(4-nitrobenzyl) ester | [1] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | |

| Molecular Weight | 374.31 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

Proposed Reaction Scheme

The proposed synthesis involves the reaction of diethyl malonate with two equivalents of 4-nitrobenzyl bromide in the presence of a suitable base and solvent. The base deprotonates the acidic α-hydrogen of the diethyl malonate, forming a nucleophilic enolate which then undergoes a nucleophilic substitution reaction with 4-nitrobenzyl bromide. This process is repeated to introduce the second 4-nitrobenzyl group. Subsequent hydrolysis of the ethyl esters under acidic or basic conditions would yield Bis(4-nitrobenzyl) malonic acid, which can then be esterified if the ester form is desired, though the title compound is the bis(4-nitrobenzyl) ester. A more direct route involves the reaction of malonic acid with 4-nitrobenzyl alcohol under esterification conditions.

A detailed, analogous procedure for the synthesis of diethyl 2-(2-nitrobenzyl)malonate from diethyl malonate and 2-nitrobenzyl bromide provides a strong basis for the experimental protocol for this compound.[2]

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a similar compound and is expected to yield this compound with high purity.[2]

Materials:

-

Malonic acid or Diethyl malonate

-

4-Nitrobenzyl bromide (2 equivalents)

-

Potassium carbonate (or another suitable base like sodium ethoxide)

-

Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

To a stirred solution of malonic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the carboxylate salt.

-

Slowly add a solution of 4-nitrobenzyl bromide (2 equivalents) in DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest several potential uses in organic synthesis and medicinal chemistry. Malonate derivatives are widely used as building blocks for the synthesis of more complex molecules.

Intermediate in Organic Synthesis

This compound can serve as a versatile intermediate for the synthesis of various organic compounds. The active methylene group can be further functionalized, and the nitrobenzyl groups can be chemically modified, for instance, by reduction to the corresponding anilines. These anilines can then be used in a variety of coupling reactions to build more complex molecular architectures.

Potential in Medicinal Chemistry

Recent research has highlighted the potential of 4-nitrobenzyl malonate derivatives in drug discovery. A study on 2-(4-nitrobenzyl) malonate derivatives demonstrated their anti-prostate cancer activity.[3] This suggests that the 4-nitrobenzyl malonate scaffold could be a valuable pharmacophore for the development of new therapeutic agents. Although this study focused on mono-benzyl derivatives, the potential for di-substituted compounds like this compound to exhibit interesting biological activities warrants further investigation.

Logical Relationship of Applications

The following diagram outlines the logical flow from the core compound to its potential applications.

Caption: Potential application pathways for this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis protocol, and an outlook on its potential applications. Further research into the reactivity and biological activity of this compound is warranted to fully explore its utility in the development of new materials and therapeutic agents.

References

An In-depth Technical Guide to Bis(4-nitrobenzyl) malonate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-nitrobenzyl) malonate is a dicarboxylic acid ester characterized by the presence of two 4-nitrobenzyl groups attached to a central malonate core. This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its application in biological studies, and an exploration of its role in targeting apoptosis signaling pathways in cancer research.

Chemical and Physical Properties

This compound is a solid at room temperature. While its primary utility lies in its chemical reactivity as a synthetic building block, a summary of its key physical and chemical properties is essential for its proper handling and application in research and development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₈ | [1] |

| Molecular Weight | 374.31 g/mol | [1] |

| Melting Point | 89 °C | [1] |

| Boiling Point | Not available | |

| Density | Predicted for a related compound: 1.447 g/cm³ | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | [2] |

| Appearance | White to light yellow crystalline powder | |

| CAS Number | 67245-85-6 |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the key spectral data.

-

Solvent: CDCl₃

-

Chemical Shifts (δ, ppm):

-

8.199 (d, Ar-H )

-

7.519 (d, Ar-H )

-

5.297 (s, -O-CH₂-Ar)

-

3.595 (s, -CH₂-)[3]

-

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

-

C=O stretching (ester): ~1730-1750 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively

-

C-O stretching (ester): ~1200-1300 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides protocols for the synthesis of this compound and its application in a biological context.

Synthesis of this compound

This protocol is based on the general method of alkylating a malonic ester.[4]

Materials:

-

Diethyl malonate

-

4-Nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (1.0 equivalent) to the suspension with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 4-nitrobenzyl bromide (2.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Collect the fractions containing the desired product and concentrate to yield this compound as a solid.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is adapted from a study on the anti-prostate cancer potential of 2-(4-nitrobenzyl) malonates.[4]

Materials:

-

DU145 prostate cancer cell line

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture DU145 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37 °C.

-

Seed the cells in 96-well microplates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the CTC₅₀ (concentration that causes 50% cytotoxicity).

Role in Drug Development and Signaling Pathways

Recent research has highlighted the potential of 4-nitrobenzyl malonate derivatives in cancer therapy. These compounds have been shown to exhibit anti-proliferative activity against cancer cell lines.[4]

Mechanism of Action: Induction of Apoptosis

The anti-cancer effects of 2-(4-nitrobenzyl) malonates are, in part, attributed to their ability to induce apoptosis, or programmed cell death. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action where this compound derivatives can induce apoptosis.

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

The diagram illustrates that this compound derivatives may promote apoptosis by activating pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Workflow for Anti-Cancer Drug Screening

The following workflow outlines the key stages in evaluating a compound like this compound for its anti-cancer potential.

Caption: A typical workflow for the preclinical evaluation of an anti-cancer compound.

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis. Emerging research on its derivatives indicates a promising future in the field of drug development, particularly in the discovery of novel anti-cancer agents that function through the induction of apoptosis. This technical guide provides a foundational understanding of its chemical properties and offers detailed protocols to facilitate further research into its synthesis and biological activities. The continued investigation of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-nitrobenzyl) malonate, a chemical compound utilized in organic synthesis and as a precursor for biologically active molecules. This document details its physicochemical properties, synthesis methodologies, and its relevance in the context of developing novel therapeutic agents, particularly in oncology.

Physicochemical Properties

This compound is a diester derivative of malonic acid. Its key quantitative data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 374.31 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | [2][4] |

| CAS Number | 67245-85-6 | [1][4] |

| Physical State | Solid | |

| Melting Point | 89°C | [2] |

| Purity | Typically ≥98% | [1] |

Synthesis and Experimental Protocols

While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a general and relevant methodology can be inferred from the synthesis of structurally similar 2-(4-nitrobenzyl) malonates. These compounds have been investigated for their potential as anti-cancer agents. The synthesis generally involves the alkylation of a malonic acid derivative with 4-nitrobenzyl bromide.

A study on the anti-prostate cancer potential of 2-(4-nitrobenzyl) malonates outlines a synthesis protocol where malonate derivatives are reacted with 4-nitrobenzyl bromide in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF).[2] The reaction mixture is typically heated to facilitate the nucleophilic substitution.[2]

General Experimental Protocol for the Synthesis of 4-Nitrobenzyl Malonate Derivatives:

-

Reaction Setup: The corresponding malonate derivative is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Sodium hydride (60%) is added portion-wise to the solution at a controlled temperature.

-

Addition of Alkylating Agent: 4-Nitrobenzyl bromide, dissolved in DMF, is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is heated, for instance at 70°C, for several hours (e.g., 12 hours) to ensure completion.[2]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and petroleum ether.[2]

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in the field of drug discovery, particularly in the development of novel anti-cancer agents. Research has demonstrated that certain 4-nitrobenzyl malonate derivatives exhibit anti-proliferative activity against cancer cell lines.[2]

Experimental Evaluation of Anti-Cancer Activity:

A key study investigated the anti-prostate cancer potential of newly synthesized 4-nitrobenzyl malonate derivatives using both in vitro and in vivo models.[2]

In Vitro Analysis:

-

Cell Viability Assay (MTT Assay): The potential anti-prostate cancer activity was evaluated against the DU145 cell line.[2] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and proliferation. A dose-dependent decrease in cell viability indicates cytotoxic or anti-proliferative effects of the tested compounds. One of the tested molecules, designated as 3c, showed significant potency with a CTC50 of 11.83 μg/mL.[2]

In Vivo Analysis:

-

DAL Xenograft Model: The in vivo anti-cancer potential of promising compounds was assessed using a Dalton's Ascites Lymphoma (DAL) xenograft model.[2] This model involves the transplantation of cancer cells into an animal model to study the efficacy of potential therapeutic agents. The study reported that the tested compound demonstrated promising results, including an increase in the life span of the test subjects and a reduction in tumor volume.[2]

Beyond oncology, these compounds have also been evaluated for their antioxidant and anti-inflammatory properties using various assays such as nitric oxide, DPPH, and hydrogen peroxide radical scavenging methods, as well as red blood cell membrane stabilization and albumin denaturation methods.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and evaluation of 4-nitrobenzyl malonate derivatives as potential anti-cancer agents.

References

An In-depth Technical Guide on the Structure Elucidation of Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of bis(4-nitrobenzyl) malonate, a versatile building block in organic synthesis. This document details the compound's chemical identity, physical properties, a detailed synthetic protocol, and in-depth analysis of its spectroscopic data for structural confirmation.

Compound Identification and Physical Properties

This compound is a diester derivative of malonic acid. Its core structure consists of a central methylene group flanked by two carbonyl groups, which are in turn ester-linked to two 4-nitrobenzyl moieties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | bis[(4-nitrophenyl)methyl] propanedioate |

| Synonyms | Malonic acid bis(4-nitrobenzyl) ester |

| CAS Number | 67245-85-6[1][2] |

| Molecular Formula | C₁₇H₁₄N₂O₈[2] |

| Molecular Weight | 374.31 g/mol [2] |

| Appearance | White solid |

| Melting Point | 89 °C[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a variant of the malonic ester synthesis. This involves the dialkylation of a malonate ester with 4-nitrobenzyl halide in the presence of a suitable base.

Synthetic Scheme

The logical workflow for the synthesis is outlined below. Diethyl malonate is deprotonated by a base to form a nucleophilic enolate, which then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide. This process is repeated to achieve the disubstituted product.

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point, a detailed experimental protocol for the synthesis, and a proposed mechanism of action for bis(4-nitrobenzyl) malonate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Physicochemical Data

The melting point of a pure crystalline solid is a critical physical property used for identification and purity assessment. For this compound, the experimentally determined melting point is a key characteristic.

| Property | Value |

| Melting Point | 89 °C |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related 2-(4-nitrobenzyl) malonates and describes the nucleophilic substitution reaction between a malonic acid derivative and 4-nitrobenzyl bromide.

Materials:

-

Diethyl malonate (or another suitable malonate ester)

-

4-Nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (230-400 mesh) for column chromatography

-

Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the chosen malonate derivative in anhydrous DMF under an inert atmosphere, add 60% sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 12 hours.

-

After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a solid.

Melting Point Determination using a Mel-Temp Apparatus

This procedure outlines the standard method for determining the melting point of a solid organic compound.[1][2][3][4]

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Ensure the Mel-Temp apparatus is clean and the heating block is at room temperature.

-

Finely powder a small amount of the crystalline this compound.

-

Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder until a small amount of sample enters the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.[1]

-

Place the capillary tube into one of the sample slots in the heating block of the Mel-Temp apparatus.

-

Turn on the apparatus and set the initial heating rate to a medium-high setting to quickly approach the expected melting point (approximately 10-15 °C below 89 °C).

-

As the temperature approaches the expected melting point, reduce the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid sample has completely melted into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow.

Proposed Mechanism of Action in Cancer Cells

Research into the bioactivity of 4-nitrobenzyl malonate derivatives has indicated their potential as anti-cancer agents.[5] Studies have shown that this class of compounds exhibits a notable binding affinity for the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).[6] The inhibition of Bcl-xL is a key therapeutic strategy in oncology as it promotes the intrinsic pathway of apoptosis.

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-cancer effects.

Caption: Inhibition of Bcl-xL by this compound, leading to apoptosis.

References

- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bis(4-nitrobenzyl) malonate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-nitrobenzyl) malonate is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data. The information presented is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Physicochemical Properties

This compound is a solid, crystalline compound that is white to off-white in appearance.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C17H14N2O8 | [2] |

| Molecular Weight | 374.31 g/mol | [2] |

| Physical State | Solid, powder to crystal | [1][2] |

| Color | White to Almost white | [1][2] |

| Melting Point | 89 °C | [1][2] |

| CAS Number | 67245-85-6 | [2] |

| Purity | Min. 98.0% (HPLC) | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the dialkylation of a malonic ester, such as diethyl malonate, with 4-nitrobenzyl bromide. This nucleophilic substitution reaction is a common and effective method for forming carbon-carbon bonds.[3]

Experimental Protocol: Synthesis of 2-(4-nitro-benzyl)-malonic acid diethyl ester

While a specific protocol for the bis derivative was not found, the following detailed procedure for the mono-substituted analog, 2-(4-nitro-benzyl)-malonic acid diethyl ester, provides a strong foundation.[4] To synthesize the bis compound, the stoichiometry of the reagents would be adjusted, typically by using at least two equivalents of 4-nitrobenzyl bromide and a suitable base.

Materials:

-

Diethyl malonate

-

4-nitrobenzyl bromide

-

Potassium carbonate (K2CO3)

-

AOT (Dioctyl sulfosuccinate sodium salt) or other suitable phase transfer catalyst

-

Water

-

Ethyl acetate

-

n-hexane

Procedure:

-

To a suspension of AOT (200 mg, 2% w/v) in water (10 mL), add diethyl malonate (1 g, 6.25 mmol).

-

Add potassium carbonate (2.58 g, 18.75 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 4-nitrobenzyl bromide (1.35 g, 6.25 mmol).

-

Stir the reaction mixture at 60°C for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in n-hexane.

-

Upon completion, perform an aqueous work-up.

-

Purify the crude product using a Combiflash® purification system with a gradient of 3-5% ethyl acetate in hexane as the eluent to obtain 2-(4-nitro-benzyl)-malonic acid diethyl ester.

To synthesize this compound, this procedure could be adapted by using a second equivalent of 4-nitrobenzyl bromide and base after the formation of the mono-substituted product, or by starting with a 2:1 molar ratio of 4-nitrobenzyl bromide to diethyl malonate.

Potential Applications and Biological Context

Derivatives of 4-nitrobenzyl malonate have been investigated for their potential anti-prostate cancer activity.[5] These compounds are designed and synthesized through nucleophilic substitution reactions of 4-nitrobenzyl bromide with malonic acid and its derivatives.[5] While the specific biological roles and mechanisms of action for this compound are not extensively documented, related compounds have shown promise in inducing apoptosis, suggesting a potential area for further investigation.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a substituted malonate ester via alkylation, which is the core of the synthesis for this compound.

Caption: General workflow for the synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of bis(4-nitrobenzyl) malonate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on predicted solubility based on its chemical structure and the properties of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining its solubility and for its synthesis, providing a foundational resource for laboratory investigation.

I. Core Compound Properties

This compound is a diester of malonic acid and (4-nitrophenyl)methanol. Its chemical structure, characterized by the presence of two aromatic nitro groups and two ester functionalities, significantly influences its physicochemical properties, including its solubility.

Chemical Structure:

II. Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large non-polar aromatic regions and the ester groups dominate the molecule's character, making it unlikely to form significant hydrogen bonds with water. It may exhibit slight solubility in alcohols. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the polar ester and nitro groups through dipole-dipole interactions without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | The benzyl and malonate backbone are non-polar and will readily interact with non-polar solvents through van der Waals forces. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks basic functional groups that can be protonated to form a water-soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Insoluble | The molecule lacks acidic protons that can be removed by a base to form a water-soluble salt. |

III. Experimental Protocols

This protocol outlines a standard procedure for determining the solubility of an organic compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Glass stirring rod

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄[4]

-

Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

-

Water Solubility: Add 0.75 mL of distilled water to the test tube in small portions. After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds. Observe if the solid dissolves completely.

-

Ether Solubility: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of diethyl ether in small portions, shaking vigorously after each addition.

-

Aqueous Acid/Base Solubility: For water-insoluble compounds, test for solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using fresh samples for each solvent. Add 0.5 mL of the respective aqueous solution and mix thoroughly. Observe for dissolution.

-

Sulfuric Acid Solubility: If the compound is insoluble in the above solvents, test its solubility in concentrated H₂SO₄. Carefully add a small amount of the compound to 0.5 mL of cold, concentrated H₂SO₄. A color change or dissolution is considered a positive result.

The following is a generalized procedure for the synthesis of 2-(4-nitrobenzyl) malonates, which can be adapted for the synthesis of this compound. The synthesis involves the alkylation of a malonate derivative with 4-nitrobenzyl bromide.

Materials:

-

A malonate derivative (e.g., diethyl malonate)

-

4-nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure: [6]

-

In a round-bottom flask, dissolve the malonate derivative in DMF.

-

Add sodium hydride portion-wise to the solution at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 4-nitrobenzyl bromide in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction by adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of this compound.

References

An In-depth Technical Guide to the Shelf Life and Stability of Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf life of Bis(4-nitrobenzyl) malonate. Given the limited publicly available stability data for this specific compound, this document outlines the expected stability profile based on its chemical structure and provides detailed, generalized experimental protocols for its assessment. These methodologies are grounded in established principles of chemical stability testing and are intended to serve as a robust framework for researchers.

Stability Summary

This compound is generally stable under recommended storage conditions. However, its stability is influenced by environmental factors such as moisture, pH, light, and temperature. The information available from safety data sheets (SDS) provides a qualitative overview of its stability.

Table 1: Summary of Qualitative Stability Data

| Parameter | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, and exposure to moisture.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition Products | No data available, but likely to include oxides of carbon and nitrogen upon combustion. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features two ester linkages and two nitrobenzyl moieties, the primary degradation pathways are anticipated to be hydrolysis and photodecomposition.

Hydrolytic Degradation

The ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. This process would lead to the cleavage of one or both ester bonds, resulting in the formation of 4-nitrobenzyl alcohol and malonic acid or its monoester derivative.

Photodegradation

The presence of nitroaromatic groups suggests a potential for photolytic degradation upon exposure to light, particularly UV radiation. Nitrobenzyl compounds can undergo complex photoreactions, which may involve the reduction of the nitro group or cleavage of the benzylic C-O bond.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include forced degradation studies to identify potential degradation products and pathways, and long-term stability studies to establish a shelf life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to predict its stability and to develop a stability-indicating analytical method. The following table outlines the recommended conditions for the forced degradation of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Solid-state at 80°C for 48 hours |

| Photolytic | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to evaluate the stability of a substance over an extended period.

Protocol:

-

Store accurately weighed samples of this compound in appropriate containers at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analyze the samples using a validated stability-indicating analytical method to determine the purity of the active substance and the levels of any degradation products.

Table 3: Template for Long-Term Stability Testing Data

| Time Point (Months) | Temperature (°C) | Relative Humidity (%) | Assay (% w/w) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0 | 25 ± 2 | 60 ± 5 | |||

| 3 | 25 ± 2 | 60 ± 5 | |||

| 6 | 25 ± 2 | 60 ± 5 | |||

| 12 | 25 ± 2 | 60 ± 5 | |||

| 24 | 25 ± 2 | 60 ± 5 | |||

| 36 | 25 ± 2 | 60 ± 5 |

The following diagram illustrates a typical workflow for a stability study.

Caption: General workflow for conducting a chemical stability study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable for this purpose.

Proposed HPLC Method:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 275 nm (based on the nitroaromatic chromophore)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Disclaimer: The information provided in this technical guide is intended for guidance and is based on general principles of chemical stability. Specific stability data for this compound should be generated through rigorous experimental studies.

References

An In-depth Technical Guide to the Synthesis of Bis(4-nitrobenzyl) Malonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of bis(4-nitrobenzyl) malonate from malonic acid. It includes detailed experimental protocols, key quantitative data, and a visualization of the synthetic pathway, designed to be a valuable resource for professionals in chemical research and drug development.

Overview and Significance

This compound is a chemical compound with applications in organic synthesis, potentially serving as a precursor or intermediate in the development of more complex molecules. Its structure, featuring two nitrobenzyl groups ester-linked to a malonic acid backbone, offers various sites for further chemical modification. The synthesis route from malonic acid is a key process for obtaining this molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67245-85-6[1][2] |

| Molecular Formula | C₁₇H₁₄N₂O₈[1][2] |

| Molecular Weight | 374.31 g/mol [1][2] |

| Physical State | Solid[1] |

| Color | White[1] |

| Melting Point | 89 °C[1] |

| Purity | Min. 98.0% (HPLC)[1] |

Synthetic Pathway

The synthesis of this compound from malonic acid can be achieved through a nucleophilic substitution reaction. This involves the deprotonation of malonic acid to form a dicarboxylate anion, which then acts as a nucleophile, reacting with two equivalents of a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. The use of a suitable base and solvent system is crucial for the success of this reaction.

A proposed reaction scheme is the alkylation of a malonate derivative with 4-nitrobenzyl bromide.[3] Another approach involves the esterification of malonic acid with p-nitrobenzyl alcohol in the presence of a catalyst.

Reaction Diagram

The logical workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar malonic ester alkylations.

Materials and Reagents

-

Malonic Acid

-

4-Nitrobenzyl Bromide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Reaction Conditions

The reaction parameters are summarized in Table 2.

Table 2: Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Reactants | Malonic Acid, 4-Nitrobenzyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70 °C[3] |

| Reaction Time | 12 hours[3] |

Step-by-Step Procedure

-

Preparation : To a solution of malonic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Addition of Alkylating Agent : To the resulting mixture, add a solution of 4-nitrobenzyl bromide (2.2 equivalents) in DMF dropwise at 0 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C. Stir the mixture at this temperature for 12 hours.[3]

-

Work-up : Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure this compound.[3]

Characterization

The synthesized this compound can be characterized by various spectroscopic methods.

Spectroscopic Data

While a full spectrum is not provided here, the key spectroscopic data for this compound are available in public databases.[4] This includes:

-

¹H NMR : Expected to show signals for the methylene protons of the malonate backbone, the benzylic methylene protons, and the aromatic protons of the nitrobenzyl groups.

-

¹³C NMR : Expected to show signals for the carbonyl carbons, the methylene carbons, and the aromatic carbons.

-

IR Spectroscopy : Expected to show characteristic absorption bands for the ester carbonyl groups (C=O) and the nitro groups (NO₂).

-

Mass Spectrometry : Will confirm the molecular weight of the compound.

Conclusion

This technical guide outlines a detailed procedure for the synthesis of this compound from malonic acid. By providing a clear experimental protocol, tabulated data, and a visual representation of the synthetic workflow, this document serves as a practical resource for chemists and researchers. The successful synthesis and purification of this compound can be a valuable step in various research and development endeavors.

References

Key Intermediates in the Synthesis of Bis(4-nitrobenzyl) Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates and synthetic pathways involved in the preparation of Bis(4-nitrobenzyl) malonate. This compound serves as a valuable building block in various chemical syntheses, and a thorough understanding of its formation is crucial for its efficient production and application in research and development.

Introduction

This compound is a symmetrically disubstituted malonic ester derivative. Its synthesis typically proceeds through the alkylation of a malonate precursor with a 4-nitrobenzyl halide. The identification and characterization of the intermediates in this process are critical for optimizing reaction conditions and maximizing the yield and purity of the final product. This guide will explore the primary synthetic routes, detail the key intermediates, and provide experimental protocols for their preparation.

Synthetic Pathways and Key Intermediates

The synthesis of this compound can be approached through two main pathways, both starting from a malonic acid derivative. The key difference lies in the nature of the starting malonate and the reaction sequence.

Pathway A: Direct Di-alkylation of a Malonic Ester

This is the most direct route, involving the sequential alkylation of a malonic ester, such as diethyl malonate, with two equivalents of a 4-nitrobenzyl halide.

The key intermediates in this pathway are:

-

Malonate Enolate: Formed in situ by the deprotonation of the malonic ester by a base. This is a transient but crucial nucleophilic intermediate.

-

Mono(4-nitrobenzyl) Malonic Ester: The product of the first alkylation step. This is a stable and isolable intermediate.

Pathway B: Esterification of Malonic Acid followed by Alkylation

This pathway involves the initial formation of a mono- or di-ester of malonic acid with 4-nitrobenzyl alcohol, followed by further reaction to yield the final product.

The key intermediates in this pathway include:

-

Mono(4-nitrobenzyl) malonate (4-Nitrobenzyl hydrogen malonate): A key intermediate that can be synthesized from malonic acid or Meldrum's acid and 4-nitrobenzyl alcohol.[1]

-

Magnesium salt of mono(4-nitrobenzyl) malonate: This salt is sometimes used as an intermediate to facilitate the subsequent reaction steps.

The choice of pathway can depend on the desired scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Quantitative Data of Key Intermediates and Final Product

The following tables summarize the key quantitative data for the intermediates and the final product.

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | -50 | Colorless liquid |

| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 98-100 | Pale yellow crystalline solid |

| Diethyl 2-(4-nitrobenzyl)malonate | C₁₄H₁₇NO₆ | 295.29 | Not widely reported | - |

| This compound | C₁₇H₁₄N₂O₈ | 374.31 | Not widely reported | - |

| Mono(4-nitrobenzyl) malonate | C₁₀H₉NO₆ | 239.18 | 109 | White to off-white powder |

Experimental Protocols

Synthesis of Diethyl 2-(4-nitrobenzyl)malonate (Mono-alkylation)

This protocol is based on the general principles of malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide or Sodium Hydride (NaH)

-

Ethanol (absolute) or Dimethylformamide (DMF)

-

4-Nitrobenzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by cautiously adding sodium metal to the ethanol under an inert atmosphere. Alternatively, sodium hydride can be suspended in dry DMF.

-

Diethyl malonate (1.0 equivalent) is added dropwise to the base at 0 °C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

A solution of 4-nitrobenzyl bromide (1.0 equivalent) in the reaction solvent is added dropwise to the enolate solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Di-alkylation)

This protocol is an extension of the mono-alkylation procedure.

Materials:

-

Diethyl malonate

-

Sodium ethoxide or Sodium Hydride (NaH) (2.2 equivalents)

-

Ethanol (absolute) or Dimethylformamide (DMF)

-

4-Nitrobenzyl bromide (2.2 equivalents)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Follow steps 1 and 2 from the mono-alkylation protocol, using 2.2 equivalents of the base.

-

A solution of 4-nitrobenzyl bromide (2.2 equivalents) in the reaction solvent is added dropwise to the enolate solution at 0 °C.

-

The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours to facilitate the second alkylation. The progress of the reaction should be monitored by TLC.

-

Follow steps 5 through 8 from the mono-alkylation protocol for workup and purification.

Diagrams of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

References

An In-depth Technical Guide to Bis(4-nitrobenzyl) Malonate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(4-nitrobenzyl) malonate, a valuable building block in organic synthesis. This document details its synthesis, properties, and key applications, offering experimental protocols and data to support its use in research and development.

Introduction

This compound is a diester of malonic acid characterized by the presence of two 4-nitrobenzyl groups. This structure imparts unique reactivity, making it a versatile intermediate in various synthetic transformations. The activated methylene group of the malonate core is readily functionalized, while the 4-nitrobenzyl esters serve as protecting groups that can be selectively cleaved under specific conditions. These features make this compound a valuable tool in the synthesis of complex molecules, including pharmaceuticals, functional materials, and heterocyclic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67245-85-6 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | [1] |

| Molecular Weight | 374.31 g/mol | [1] |

| Appearance | White to Almost white powder | [2] |

| Melting Point | 89 °C | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in Methanol | [2] |

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR (CDCl₃) | 8.20 (d), 7.52 (d), 5.30 (s), 3.60 (s) | [4] |

| ¹³C NMR | Data for mono-4-nitrobenzyl malonate: Similar shifts expected for the aromatic and benzyl carbons. | [5] |

| FTIR | Characteristic peaks for C=O (ester), C-O, and NO₂ stretching are expected. A similar compound, 4-nitrophenyl-4'-nitrobenzoate, shows strong absorptions for ester C=O at 1752 cm⁻¹, symmetric and asymmetric NO₂ stretching at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. | [6] |

Note: Specific ¹³C NMR and IR data for this compound were not found in the literature. The provided information is based on the analysis of closely related compounds.

Synthesis and Deprotection

Synthesis of this compound

A general and adaptable method for the synthesis of this compound involves the esterification of malonic acid with 4-nitrobenzyl alcohol or the alkylation of a malonate with 4-nitrobenzyl bromide. The following protocol is adapted from the synthesis of related 2-(4-nitrobenzyl) malonates.[7]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Nitrobenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (230-400 mesh)

-

-

Procedure:

-

To a stirred solution of diethyl malonate (1 equivalent) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-nitrobenzyl bromide (2.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

-

-

Expected Yield: While a specific yield for this exact reaction is not documented in the searched literature, similar alkylations of malonates can achieve yields ranging from moderate to high, depending on the specific conditions and substrate.

Deprotection of this compound

The 4-nitrobenzyl protecting groups can be removed via reduction of the nitro group to an amine, followed by cleavage. A common method for this reduction is the use of tin(II) chloride.

Experimental Protocol: Deprotection of this compound

-

Materials:

-

This compound derivative

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (e.g., 10 equivalents).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting di-aminobenzyl malonate or the cleaved malonic acid derivative by appropriate chromatographic techniques.

-

Applications in Organic Synthesis

This compound is a versatile building block with applications in several areas of organic synthesis.

Synthesis of Substituted Malonates and Carboxylic Acids

The activated methylene proton of this compound can be readily deprotonated by a suitable base, and the resulting enolate can participate in various C-C bond-forming reactions, such as alkylations and Michael additions.[8][9][10] Subsequent deprotection and decarboxylation provide access to a wide range of substituted carboxylic acids.

Synthesis of Heterocyclic and Carbocyclic Compounds

The dicarbonyl functionality of the malonate core makes it an excellent precursor for the synthesis of various heterocyclic and carbocyclic systems.[11] It can undergo condensation reactions with dinucleophiles to form cyclic compounds.

Protecting Group Chemistry

The 4-nitrobenzyl group is a useful protecting group for carboxylic acids. Its stability to acidic and some basic conditions, combined with its selective removal via reduction, makes it a valuable tool in multi-step syntheses.

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the general workflows for the synthesis and purification of this compound and its subsequent use in a typical alkylation reaction.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Nitrobenzyl Hydrogen Malonate CAS 77359-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. labproinc.com [labproinc.com]

- 4. MALONIC ACID BIS(4-NITROBENZYL) ESTER(67245-85-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Nitrobenzyl hydrogen malonate(77359-11-6) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. Michael Addition [organic-chemistry.org]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Nitroalkenes in the synthesis of carbocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Role of Bis(4-nitrobenzyl) malonate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(4-nitrobenzyl) malonate and its derivatives in the context of pharmaceutical development. It covers the synthesis, mechanisms of action, and potential therapeutic applications, with a focus on anticancer and cytoprotective strategies.

Core Compound Profile

This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutically active molecules. Its chemical structure, characterized by a central malonate core flanked by two 4-nitrobenzyl groups, provides a unique combination of functionalities that can be exploited in drug design.

| Property | Value | Citations |

| CAS Number | 67245-85-6 | [1][2] |

| Molecular Formula | C₁₇H₁₄N₂O₈ | [2] |

| Molecular Weight | 374.31 g/mol | [2] |

| Physical State | Solid | |

| Primary Applications | Prodrug design, chemical synthesis intermediate | [3][4] |

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves the alkylation of a malonate ester with 4-nitrobenzyl bromide. The electron-withdrawing nature of the nitro group on the benzyl ring makes the benzylic carbon an effective electrophile for nucleophilic substitution.

General Synthesis of 2-(4-Nitrobenzyl) Malonate Derivatives

A general method for the synthesis of 2-(4-nitrobenzyl) malonate derivatives involves the alkylation of malonate derivatives with 4-nitrobenzyl bromide.[3] The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of 2-(4-Nitrobenzyl) Malonate Derivatives

The following is a representative protocol for the synthesis of 2-(4-nitrobenzyl) malonate derivatives, based on published literature.[3]

Materials:

-

Malonate derivative (e.g., diethyl malonate)

-

4-nitrobenzyl bromide

-

60% Sodium hydride (NaH) in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (230–400 mesh) for column chromatography

Procedure:

-

To a solution of the malonate derivative in anhydrous DMF, add 60% sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 12 hours.[3]

-

After completion of the reaction (monitored by TLC), quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 2-(4-nitrobenzyl) malonate derivative.[3]

Role in Pharmaceutical Development

The unique structure of this compound and its analogues lends itself to two primary strategies in pharmaceutical development: as a component of bioreductive prodrugs and as a precursor to compounds that modulate mitochondrial function.

Bioreductive Prodrugs for Hypoxia-Targeted Therapy

The 4-nitrobenzyl group can function as a "trigger" in bioreductive prodrugs, which are designed to be activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[4]

Mechanism of Action: In hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, reduce the nitro group of the 4-nitrobenzyl moiety to a hydroxylamine or amine.[5][6] This reduction initiates a self-immolative electronic cascade, leading to the fragmentation of the molecule and the release of a cytotoxic agent.[5] This targeted release minimizes systemic toxicity to healthy, well-oxygenated tissues.[4]

Bioreductive activation of a 4-nitrobenzyl prodrug in hypoxic cancer cells.

Modulation of Mitochondrial Function in Ischemia-Reperfusion Injury

The malonate core of the molecule is a well-known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[7][8] This inhibitory activity is being explored for the treatment of ischemia-reperfusion injury.

Mechanism of Action: During ischemia (lack of blood flow), succinate accumulates in cells.[9] Upon reperfusion (restoration of blood flow), the rapid oxidation of this accumulated succinate by SDH leads to a burst of reactive oxygen species (ROS), causing significant cellular damage.[9] Malonate-based compounds can competitively inhibit SDH, thereby mitigating this ROS burst and protecting the tissue from reperfusion injury.[7][9]

Inhibition of succinate dehydrogenase by malonate to prevent ischemia-reperfusion injury.

Quantitative Data: Anticancer Activity

Recent studies have explored the anticancer potential of 2-(4-nitrobenzyl) malonate derivatives. The in vitro cytotoxic activity of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Drug (Doxorubicin) IC₅₀ (µg/mL) | Citation |

| 3c (a dicarboxylic acid-containing 2-(4-nitrobenzyl) malonate derivative) | DU145 (Prostate Cancer) | 11.86 ± 1.13 | 7.3 ± 0.26 | [3] |

| 4a (an amine-substituted diethyl 2-(4-aminobenzyl) malonate derivative) | DU145 (Prostate Cancer) | 19.20 ± 1.88 | 7.3 ± 0.26 | [3] |

Experimental Protocols for Preclinical Evaluation

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., DU145)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Ischemia-Reperfusion Injury Model

Animal models are crucial for evaluating the therapeutic potential of compounds designed to mitigate ischemia-reperfusion (I/R) injury.[11][12][13] The following is a generalized workflow for a murine model of myocardial I/R injury.

Experimental workflow for an in vivo mouse model of myocardial ischemia-reperfusion injury.

Procedure Outline:

-

Anesthesia and Preparation: The animal (e.g., a mouse or rat) is anesthetized, intubated, and mechanically ventilated.[14] Body temperature and electrocardiogram (ECG) are monitored throughout the procedure.[11]

-

Surgical Induction of Ischemia: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.[12][14] The duration of ligation is typically 30-60 minutes.

-

Reperfusion: The suture is removed to allow blood flow to be restored to the previously ischemic myocardium, initiating the reperfusion phase.[12]

-

Compound Administration: The test compound (e.g., a malonate derivative) can be administered at various time points, such as just before reperfusion, to assess its protective effects.

-

Assessment of Injury: After a period of reperfusion (e.g., 24 hours), the extent of myocardial injury is assessed. This can include:

-

Infarct size measurement: The heart is excised, sectioned, and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[12]

-

Cardiac function analysis: Echocardiography can be performed before and after the I/R procedure to measure parameters like ejection fraction and fractional shortening.

-

Biomarker analysis: Blood samples can be analyzed for cardiac troponins or other markers of cardiac damage.

-

Conclusion

This compound and its derivatives represent a promising platform for the development of novel therapeutics. The dual functionality of the 4-nitrobenzyl group as a bioreductive trigger and the malonate core as a metabolic inhibitor provides a rich scaffold for designing drugs that target cancer and ischemia-reperfusion injury. Further research into the synthesis of novel derivatives, along with comprehensive preclinical evaluation, is warranted to fully explore the therapeutic potential of this class of compounds.

References

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocol for Knoevenagel Condensation with Bis(4-nitrobenzyl) malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction